![molecular formula C16H20N4O6S B2424072 N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide CAS No. 893344-68-8](/img/structure/B2424072.png)
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide is a useful research compound. Its molecular formula is C16H20N4O6S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The chemical structure of interest has been studied for its potential applications in cancer research. A study by Al-Sanea et al. (2020) explored the synthesis of acetamide derivatives, aiming to find new anticancer agents. They tested the anticancer activity of these compounds on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. This suggests a promising avenue for developing new anticancer treatments based on this chemical structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Chemical modification and synthesis processes related to the acetamide structure have yielded compounds with potent antimicrobial activities. Kishimoto et al. (1984) reported the synthesis of derivatives showing more potent antimicrobial activities against gram-negative bacteria than their unsubstituted counterparts. The structure-activity relationship highlights the potential of these derivatives in combating bacterial infections (Kishimoto et al., 1984).
Antibacterial and Antitumor Properties
Another study focused on the synthesis of novel vitamin E containing sulfa drug derivatives, investigating their antibacterial activities. These compounds, especially those combining sulfa drugs with vitamin E, showed effective antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research underscores the chemical's versatility and its potential in developing new antimicrobial agents (Abdel‐Hafez et al., 2018).
PI3K Inhibition and Anticancer Effects
Wang et al. (2015) modified the acetamide structure to replace the acetamide group with an alkylurea moiety, synthesizing derivatives with potent antiproliferative activities against human cancer cell lines. Their study also showed that these compounds could inhibit tumor growth in mice models, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Inhibition of Ribonucleotide Reductase
Research on acyclonucleoside hydroxamic acids, aimed at inhibiting ribonucleotide diphosphate reductase (RDPR), identified compounds with potential antitumor activities. Although less potent than hydroxyurea, one derivative was nearly equipotent in inhibiting HeLa cell growth, suggesting its use as an antitumor agent (Farr et al., 1989).
Crystal Structure Analysis
The crystal structure of a complex containing a metabolite of antibacterial sulfadiazine linked to the chemical structure of interest was analyzed by Obaleye et al. (2008). This analysis contributed to understanding the molecule's interaction with bacterial growth, offering insights into its potential therapeutic applications (Obaleye et al., 2008).
Propiedades
IUPAC Name |
N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S/c1-9-14(15(22)20(4)16(23)19(9)3)27(24,25)18-12-8-11(17-10(2)21)6-7-13(12)26-5/h6-8,18H,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOUUDZPSLFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=C(C=CC(=C2)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.